molecular formula C15H16O4 B14327552 7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one CAS No. 109068-12-4

7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one

Cat. No.: B14327552
CAS No.: 109068-12-4
M. Wt: 260.28 g/mol
InChI Key: NFPYGFRDEISBDO-UHFFFAOYSA-N
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Description

7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzopyran precursor.

    Methoxylation: Introduction of the methoxy group at the 7th position using a methoxylating agent under controlled conditions.

    Acylation: The 8th position is acylated with 3-methylbutanoyl chloride in the presence of a suitable catalyst, such as aluminum chloride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The methoxy and acyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

    7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-4-one: Similar structure but with a different position of the acyl group.

Uniqueness

7-Methoxy-8-(3-methylbutanoyl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

109068-12-4

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

7-methoxy-8-(3-methylbutanoyl)chromen-2-one

InChI

InChI=1S/C15H16O4/c1-9(2)8-11(16)14-12(18-3)6-4-10-5-7-13(17)19-15(10)14/h4-7,9H,8H2,1-3H3

InChI Key

NFPYGFRDEISBDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC

Origin of Product

United States

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